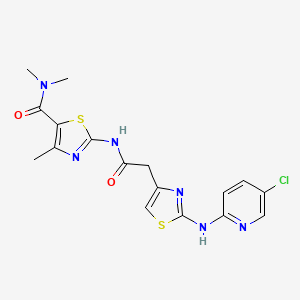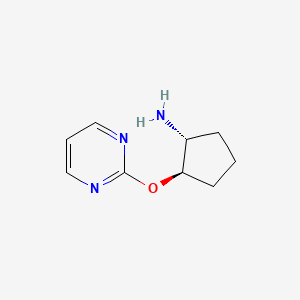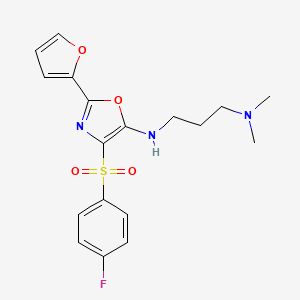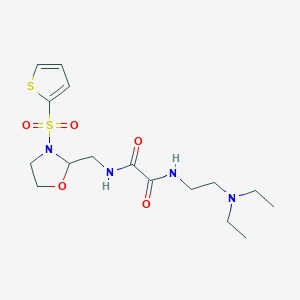
N-cyclopentyl-2-((1-(4-methylbenzyl)-1H-indol-3-yl)thio)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-cyclopentyl-2-((1-(4-methylbenzyl)-1H-indol-3-yl)thio)acetamide is a novel compound that has gained significant attention in the scientific research community. It is a synthetic derivative of indole, a naturally occurring compound found in various plants and animals. The compound has been synthesized using various methods, and its potential applications in scientific research have been investigated.
Wirkmechanismus
The mechanism of action of N-cyclopentyl-2-((1-(4-methylbenzyl)-1H-indol-3-yl)thio)acetamide involves the modulation of specific receptors in the brain. The compound has been shown to bind to the sigma-1 receptor, which is involved in various cellular processes, including calcium signaling and protein folding. This binding can lead to changes in the activity of ion channels and neurotransmitter release, which can affect neuronal activity.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-cyclopentyl-2-((1-(4-methylbenzyl)-1H-indol-3-yl)thio)acetamide have been investigated in various studies. The compound has been shown to increase the release of specific neurotransmitters, including dopamine and acetylcholine, which can affect various physiological processes, including cognition and memory.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using N-cyclopentyl-2-((1-(4-methylbenzyl)-1H-indol-3-yl)thio)acetamide in lab experiments include its specificity and potency in modulating specific receptors in the brain. However, the compound has limitations, including its potential toxicity and the need for specific conditions for its synthesis and purification.
Zukünftige Richtungen
There are several future directions for the investigation of N-cyclopentyl-2-((1-(4-methylbenzyl)-1H-indol-3-yl)thio)acetamide. These include the investigation of its potential therapeutic applications in various neurological disorders, including Alzheimer's disease and schizophrenia. Additionally, the compound can be used as a tool to study specific neuronal circuits and their role in behavior and cognition. Further investigation is also needed to understand the long-term effects of the compound and its potential toxicity.
In conclusion, N-cyclopentyl-2-((1-(4-methylbenzyl)-1H-indol-3-yl)thio)acetamide is a novel compound that has significant potential in scientific research, particularly in the field of neuroscience. Its specificity and potency in modulating specific receptors in the brain make it a valuable tool for investigating various physiological and biochemical processes. Further investigation is needed to fully understand its potential applications and limitations.
Synthesemethoden
The synthesis of N-cyclopentyl-2-((1-(4-methylbenzyl)-1H-indol-3-yl)thio)acetamide involves the reaction of 4-methylbenzylamine with indole-3-carboxaldehyde, followed by the addition of cyclopentanone and thioacetic acid. The reaction is carried out under specific conditions, and the product is purified using various techniques.
Wissenschaftliche Forschungsanwendungen
N-cyclopentyl-2-((1-(4-methylbenzyl)-1H-indol-3-yl)thio)acetamide has potential applications in scientific research, particularly in the field of neuroscience. The compound has been shown to modulate the activity of specific receptors in the brain, including the serotonin receptor and the sigma-1 receptor. This modulation can lead to changes in neuronal activity, which can be studied using various techniques, including electrophysiology and imaging.
Eigenschaften
IUPAC Name |
N-cyclopentyl-2-[1-[(4-methylphenyl)methyl]indol-3-yl]sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2OS/c1-17-10-12-18(13-11-17)14-25-15-22(20-8-4-5-9-21(20)25)27-16-23(26)24-19-6-2-3-7-19/h4-5,8-13,15,19H,2-3,6-7,14,16H2,1H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBVAKEKUUAPCAX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C=C(C3=CC=CC=C32)SCC(=O)NC4CCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclopentyl-2-((1-(4-methylbenzyl)-1H-indol-3-yl)thio)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-(4-Chlorophenyl)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2617097.png)


![(Z)-2-cyano-3-hydroxy-3-methoxy-N-[3-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2617101.png)

![N-[5-(4-nitrophenyl)sulfonyl-1,3-thiazol-2-yl]benzamide](/img/structure/B2617104.png)
![ethyl 2-[2-(1-ethylindol-3-yl)sulfanylpropanoylamino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2617111.png)




![N-(4-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-4-phenoxybenzamide hydrochloride](/img/structure/B2617118.png)